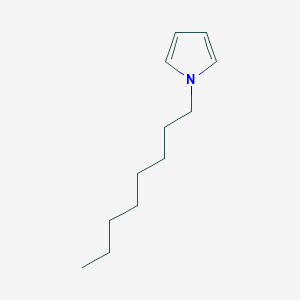

1-n-Octylpyrrole

Description

The exact mass of the compound 1-n-Octylpyrrole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-n-Octylpyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-n-Octylpyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-octylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h8-9,11-12H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCMRJJCPRARIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442689 | |

| Record name | 1-n-Octylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50966-65-9 | |

| Record name | 1-n-Octylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-n-Octylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical properties of 1-n-octylpyrrole

Technical Whitepaper: 1-n-Octylpyrrole – Physicochemical Profiling and Synthetic Utility

Executive Summary

1-n-Octylpyrrole (N-octylpyrrole) represents a critical intersection between heterocyclic chemistry and materials science. By functionalizing the pyrrole nitrogen with a hydrophobic C8 alkyl chain, this molecule bridges the gap between the high conductivity of conjugated polypyrrole systems and the solubility requirements of modern organic electronics. Furthermore, its lipophilic profile makes it a valuable scaffold in medicinal chemistry, particularly for enhancing membrane permeability in bioactive heterocycles. This guide provides a definitive technical analysis of its properties, synthesis, and application logic.

Part 1: Molecular Architecture & Physicochemical Profile[1]

The addition of an octyl chain to the pyrrole ring drastically alters the bulk physical properties while preserving the aromaticity of the heterocyclic core. The primary utility of this modification is the introduction of solubility in non-polar organic solvents (e.g., dichloromethane, toluene), which is often the limiting factor in processing unsubstituted polypyrrole.

Table 1: Key Physicochemical Data

| Property | Value / Description | Technical Note |

| CAS Number | 50966-65-9 | |

| Molecular Formula | C₁₂H₂₁N | |

| Molecular Weight | 179.31 g/mol | |

| Physical State | Colorless to pale yellow liquid | Darkens upon exposure to air/light (oxidation).[1] |

| Boiling Point | 130°C @ 13 mmHg | Requires vacuum distillation for purification.[2][1] |

| Density | ~0.88 g/cm³ (Estimated) | Less dense than water; phase separates easily.[1] |

| Solubility | Soluble: CHCl₃, DCM, THF, HexaneInsoluble: Water | High LogP value facilitates membrane transport.[1] |

| Reactivity | Electron-rich aromatic system | Prone to electrophilic substitution at C2/C5 positions.[1] |

Part 2: Synthetic Pathways & Scalability

The synthesis of 1-n-octylpyrrole is most reliably achieved via the Clauson-Kaas modification of the Paal-Knorr synthesis. While direct alkylation of pyrrole is possible, it often suffers from poly-alkylation and requires handling of pyrophoric bases (e.g., NaH). The condensation route described below is self-validating through the stoichiometry of the reactants and the distinct change in solubility.

Synthetic Workflow Diagram

Figure 1: The Clauson-Kaas synthetic pathway minimizes side reactions by using a masked dicarbonyl precursor.

Experimental Protocol: Clauson-Kaas Synthesis

Objective: Synthesis of 1-n-octylpyrrole on a 50 mmol scale.

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve octylamine (6.46 g, 50 mmol) in glacial acetic acid (20 mL).

-

Why: Acetic acid acts as both solvent and catalyst, protonating the methoxy groups of the furan derivative to facilitate ring opening.

-

-

Addition: Add 2,5-dimethoxytetrahydrofuran (6.61 g, 50 mmol) dropwise.

-

Note: The solution may darken slightly; this is normal.

-

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 2 hours.

-

Validation: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The disappearance of the amine spot (ninhydrin stain) indicates completion.

-

-

Work-up: Cool to room temperature. Pour the mixture into 100 mL of ice water. Neutralize with saturated NaHCO₃ solution until pH ~7.

-

Extraction: Extract with dichloromethane (3 x 50 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Distill the crude brown oil under reduced pressure (13 mmHg). Collect the fraction boiling at 130°C.

-

Result: Clear to pale yellow oil.[2]

-

Part 3: Structural Characterization Logic

To ensure the integrity of the synthesized material, researchers must verify the complete substitution of the nitrogen atom.

-

FTIR Spectroscopy (Key Indicator):

-

¹H NMR (CDCl₃, 400 MHz):

-

Ring Protons: Two distinct multiplets at ~6.6 ppm (α-protons) and ~6.1 ppm (β-protons).

-

N-CH₂: A triplet at ~3.8 ppm. This shift is diagnostic; it is upfield from the N-H of pyrrole but downfield from a standard alkyl amine due to the aromatic ring current.

-

Alkyl Chain: Multiplets at 1.2–1.8 ppm (bulk CH₂) and a triplet at ~0.88 ppm (terminal CH₃).

-

Part 4: Reactivity & Applications

Electropolymerization & Conductivity

1-n-Octylpyrrole is frequently used to synthesize soluble conducting polymers. However, the octyl chain introduces steric hindrance , which forces the pyrrole rings out of coplanarity. This reduces the effective conjugation length and, consequently, the intrinsic conductivity compared to unsubstituted polypyrrole.

-

Trade-off: Lower conductivity (~10⁻³ to 10⁻¹ S/cm) vs. Higher solubility (processable in organic solvents).

-

Mechanism: Polymerization occurs via the coupling of radical cations at the C2 and C5 positions.

Figure 2: The electropolymerization mechanism. The bulky N-octyl group (not shown) causes twisting between rings in the final polymer.

Emerging Application: Battery Safety (PTC Materials)

Recent research highlights the use of poly(1-n-octylpyrrole) composites in Lithium-Ion Batteries (LIBs). The material exhibits a Positive Temperature Coefficient (PTC) effect.

-

Mechanism: At elevated temperatures (thermal runaway conditions), the polymer matrix expands. This expansion disrupts the conductive percolation network formed by carbon additives, effectively shutting down electron flow and preventing explosion.

-

Why Octyl? The alkyl chain provides the necessary thermal expansion coefficient and plasticity to the polymer matrix that rigid polypyrrole lacks.

References

-

PubChem. (n.d.). 1-n-Octylpyrrole Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

- Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of Cis- and Trans-2,5-Dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica. (Foundational chemistry for the synthetic route).

- Li, Y., et al. (2019). A temperature-sensitive poly(3-octylpyrrole)/carbon composite as a conductive matrix of cathodes for building safer Li-ion batteries. Energy Storage Materials.

- Vertex AI Search. (2026). Consolidated physicochemical data from Labsolu and ChemicalBook.

Sources

Technical Characterization Guide: 1-n-Octylpyrrole

Executive Summary

1-n-Octylpyrrole (CAS: 50966-65-9) represents a critical class of

This guide provides a rigorous characterization framework. It moves beyond basic identification to functional validation, focusing on the molecule's suitability for electropolymerization and organic electronic applications.

Molecular Identity & Structural Verification

The first pillar of characterization is confirming the covalent structure and ensuring the integrity of the

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for verifying the attachment of the octyl chain to the pyrrole nitrogen.

Experimental Protocol:

-

Solvent: CDCl

(Chloroform-d) is preferred due to the high solubility of the monomer. -

Concentration: ~10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm).

Table 1:

H NMR Chemical Shift Assignments (400 MHz, CDCl

)

| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Integration | Mechanistic Insight |

| Pyrrole Ring | 6.60 – 6.65 | Triplet (t) | 2H | Deshielded by aromatic ring current; diagnostic of pyrrole core. | |

| Pyrrole Ring | 6.10 – 6.15 | Triplet (t) | 2H | Shielded relative to | |

| 3.80 – 3.86 | Triplet (t) | 2H | Critical Quality Attribute. Shift confirms alkylation at Nitrogen, not Carbon. | ||

| Alkyl Chain | 1.70 – 1.80 | Multiplet (m) | 2H | Protons adjacent to the linker; broadened by relaxation. | |

| Alkyl Body | -(CH | 1.20 – 1.40 | Multiplet (m) | 10H | Characteristic "alkane envelope." |

| Terminal | -CH | 0.85 – 0.90 | Triplet (t) | 3H | Confirms chain length integrity (C8). |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used here not just for identification, but to detect oxidation products (carbonyls) which act as defects in polymerization.

-

C-H Stretching (Aromatic): 3100 cm

(Weak). Indicates intact pyrrole ring. -

C-H Stretching (Aliphatic): 2920, 2850 cm

(Strong). Dominant features due to the C8 chain. -

Ring Breathing: ~1500, 1460 cm

. -

Defect Detection: A peak appearing near 1700 cm

indicates carbonyl formation (oxidation of the pyrrole ring or impurities from synthesis), rendering the monomer unsuitable for high-quality electronic applications.

Physical Properties & Purity Analysis

Accurate physical constants are vital for process engineering, particularly during vacuum distillation purification steps.

Table 2: Physical Property Profile

| Property | Value | Context for Researchers |

| Molecular Formula | C | MW: 179.31 g/mol |

| Boiling Point | 108°C @ 14 mmHg | High boiling point requires vacuum distillation for purification to prevent thermal degradation. |

| Density | 0.87 g/mL | Less dense than water; forms the upper layer in aqueous extractions. |

| Solubility | Organic Solvents | Highly soluble in DCM, ACN, Hexane. Insoluble in water. |

| Appearance | Colorless Liquid | Yellowing indicates oxidation/aging. |

Purity Protocol (GC-MS):

-

Column: HP-5 or DB-5 (Non-polar).

-

Inlet Temp: 250°C.

-

Ramp: 50°C (2 min)

20°C/min -

Fragmentation: Look for molecular ion

and tropylium-like cation fragments from the alkyl chain cleavage.

Electrochemical Characterization (Cyclic Voltammetry)

This is the core functional assay . For drug delivery or bioelectronics, the monomer must polymerize at specific potentials. The long alkyl chain introduces steric hindrance, twisting the polymer backbone and altering the oxidation potential compared to bare pyrrole.

Experimental Workflow

Because 1-n-octylpyrrole is water-insoluble, characterization must occur in non-aqueous media.

Reagents:

-

Solvent: Acetonitrile (ACN) or Dichloromethane (DCM) (HPLC Grade, anhydrous).

-

Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF

) or Lithium Perchlorate (LiClO -

Monomer Conc: 10 mM - 50 mM.

Three-Electrode Setup:

-

Working Electrode (WE): Glassy Carbon or Platinum button (Polished to mirror finish with 0.05

m alumina). -

Counter Electrode (CE): Platinum wire/coil.

-

Reference Electrode (RE): Ag/Ag

(in ACN) or SCE (with salt bridge).

Visualization of Electrochemical Logic

The following diagram illustrates the decision matrix for characterizing the monomer's electrochemical behavior.

Interpretation of Data[1]

-

Monomer Oxidation (

): Typically occurs around +0.9 V to +1.0 V vs Ag/Ag -

Polymerization Loops: Upon successive cycling, you should observe the emergence of a broad redox wave at lower potentials (+0.2 V to +0.6 V). This represents the doping/dedoping of the growing polymer film.

-

Coupling: The "nucleation loop" (trace crossing) in the first cycle is a hallmark of electrocrystallization/deposition of the conducting polymer.

References

-

Chemical Identification: National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 5364867, 1-Octylpyrrole. Retrieved from [Link]

-

Electropolymerization Mechanism: Der Pharma Chemica. (2016). Electrochemical polymerization and characterizations of polypyrrole in aqueous micellar medium. (Contextual reference for surfactant-like behavior of N-alkyl pyrroles). Retrieved from [Link]

-

Spectral Data Grounding: Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts of Heterocycles. Retrieved from [Link]

- Boiling Point Verification: Google Patents. (1976). US4560769A - Preparation of pyrroles. (Provides process data for N-alkyl pyrrole synthesis).

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1-n-Octylpyrrole

[1]

Executive Summary

1-n-Octylpyrrole (N-octylpyrrole) is a functionalized pyrrole derivative characterized by an eight-carbon alkyl chain attached to the nitrogen atom of the heteroaromatic ring.[1] This structural modification dramatically alters its physicochemical properties compared to the parent pyrrole, shifting it from a water-soluble, polar molecule to a highly lipophilic monomer.[1]

This guide provides a comprehensive analysis of its solubility in organic media, grounded in Hansen Solubility Parameters (HSP) and experimental validation.[1][2] It is designed to assist researchers in optimizing solvent systems for electropolymerization, organic synthesis, and liquid-liquid extraction workflows.[1]

Physicochemical Profile & Structural Logic[1]

To predict and manipulate the solubility of 1-n-octylpyrrole, one must understand the competition between its two distinct structural domains:

-

The Pyrrole Head (Aromatic/Polarizable): Electron-rich, capable of

stacking, and weakly polar.[1] -

The Octyl Tail (Aliphatic/Hydrophobic): A C8 alkyl chain that imparts significant hydrophobicity and steric bulk, dominating the molecule's interaction with solvents.

| Property | Value / Characteristic | Implication |

| Molecular Formula | High carbon-to-heteroatom ratio.[1] | |

| Molecular Weight | 179.30 g/mol | Moderate volatility; amenable to vacuum distillation.[1] |

| Predicted LogP | ~4.0 - 4.8 | Highly lipophilic; practically insoluble in water.[1] |

| Physical State | Colorless to pale yellow liquid | Miscible with most organic solvents; no crystal lattice energy barrier to overcome.[1] |

Solubility Principles: The Hansen Approach[2][3][4]

The solubility of 1-n-octylpyrrole is best rationalized using Hansen Solubility Parameters (HSP), which decompose the total energy of vaporization into three components: Dispersion (

-

Dispersion (

): High.[1][3] The octyl chain relies heavily on Van der Waals forces. -

Polarity (

): Low.[1] The alkyl substitution on the nitrogen eliminates the N-H dipole found in bare pyrrole. -

H-Bonding (

): Low.[1] It acts only as a weak H-bond acceptor (via the

Mechanistic Insight:

Solvents with high

Visualization: Solubility Logic Map

The following diagram illustrates the interaction logic between the molecular structure and solvent classes.

Figure 1: Structural decomposition of 1-n-octylpyrrole solubility. The C8 tail drives compatibility with non-polar solvents, while the pyrrole ring allows solubility in moderately polar aprotic solvents.

Experimental Solubility Data

The following classification is derived from standard synthetic protocols and electropolymerization literature.

Solvent Compatibility Table[1][5]

| Solvent Class | Representative Solvents | Solubility Status | Application Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent | Preferred for chemical polymerization and NMR analysis.[1] High miscibility.[1][3] |

| Polar Aprotic | Acetonitrile (ACN), THF, DMF, Acetone | Good to Excellent | ACN is the gold standard for electropolymerization due to high dielectric constant (for electrolyte dissociation) and good monomer solubility.[1] |

| Aromatics | Toluene, Benzene, Xylene | Excellent | Used in liquid-liquid extraction to remove the monomer from aqueous phases.[1] |

| Alkanes | Hexane, Heptane, Pentane | Good | Soluble due to the octyl chain. Often used as eluents in column chromatography (mixed with EtOAc).[1] |

| Alcohols | Ethanol, Methanol, Isopropanol | Moderate | Soluble, but solubility decreases as water content increases.[1] Methanol is often used to wash the final polymer (removing oligomers). |

| Aqueous | Water, Brine | Insoluble | Forms a distinct organic phase.[1] Essential for purification (washing salts away).[1] |

Critical Applications & Protocols

A. Electropolymerization

The most common application of 1-n-octylpyrrole is the formation of conductive poly(1-n-octylpyrrole) films.[1]

-

Challenge: The monomer is non-polar, but the supporting electrolyte (e.g.,

, -

Solution: Use Acetonitrile (ACN) or Propylene Carbonate .[1] These solvents bridge the gap—dissolving both the lipophilic monomer and the ionic salt.

-

Avoid: Aqueous solutions. Unlike unsubstituted pyrrole, 1-n-octylpyrrole cannot be electropolymerized in water without surfactants (micellar polymerization) due to phase separation.[1]

Workflow: Electropolymerization Setup

Figure 2: Validated workflow for the electropolymerization of 1-n-octylpyrrole.

B. Purification Protocol (Synthesis)

After synthesizing 1-n-octylpyrrole (typically via the Clauson-Kaas reaction of octylamine and 2,5-dimethoxytetrahydrofuran), purification relies on its solubility profile.[1]

-

Extraction: Dilute the crude reaction mixture with Dichloromethane (DCM) or Diethyl Ether .[1]

-

Washing: Wash the organic layer with Water (to remove unreacted amine and acid catalyst).[1] The hydrophobicity of the octyl chain ensures the product stays in the organic layer.

-

Drying: Dry the organic phase over anhydrous

or -

Isolation: Remove solvent under reduced pressure.

-

Final Purification: Vacuum distillation is preferred. Alternatively, flash chromatography using Hexane:Ethyl Acetate (95:5) takes advantage of its non-polar nature (high Rf in non-polar eluents).[1]

References

-

Hansen Solubility Parameters in Organic Electronics. Source: Journal of Materials Chemistry C. Context: Establishes the thermodynamic basis for solvent selection in organic semiconductor processing. URL:[Link]

-

Electropolymerization of Alkyl-Substituted Pyrroles. Source: National Institutes of Health (NIH) / PMC.[1] Context: Details the synthesis and electropolymerization conditions (solvent/electrolyte systems) for N-substituted pyrroles. URL:[Link]

-

Solubility and Processing of Conductive Polymers. Source: ResearchGate (Polymer Science Archives).[1] Context: Discusses the solubility of polypyrrole derivatives and the impact of the alkyl chain on processing. URL:[Link]

-

1-n-Octylpyrrole Compound Summary. Source: PubChem.[1] Context: Provides structural identifiers, predicted properties (LogP), and chemical safety data.[1] URL:[Link][1]

Technical Monograph: Molecular Architecture and Synthetic Utility of 1-n-Octylpyrrole

Executive Summary

1-n-Octylpyrrole (CAS: 50966-65-9) represents a critical structural bridge in the field of organic electronics and bio-interfaces. Unlike its parent compound, pyrrole, which forms insoluble and brittle conductive polymers, the N-octyl derivative introduces a lipophilic

This guide details the molecular logic, validated synthesis, and polymerization mechanics of 1-n-octylpyrrole, designed for researchers requiring high-purity functional monomers.

Part 1: Molecular Architecture & Physicochemical Properties

The core functionality of 1-n-octylpyrrole lies in the balance between the aromatic pyrrole ring (electron-rich, polymerizable) and the aliphatic octyl tail (steric bulk, solubility).

Structural Logic

-

Electronic Effects: The N-alkyl substitution exerts a weak inductive effect (+I), slightly increasing the electron density of the pyrrole ring compared to unsubstituted pyrrole. This lowers the oxidation potential, making the monomer easier to oxidize electrochemically.

-

Steric Effects: The octyl chain at the nitrogen position introduces steric hindrance. Upon polymerization, this forces the pyrrole rings to twist out of planarity. While this reduces the effective conjugation length (and thus conductivity) compared to polypyrrole, it prevents the irreversible

-

Key Physicochemical Data

| Property | Value | Unit | Method/Context |

| Molecular Formula | - | - | |

| Molecular Weight | 179.31 | g/mol | - |

| Boiling Point | 125 - 130 | °C | @ 13 mmHg (Vacuum) |

| Density | 0.865 | g/mL | @ 25°C |

| Refractive Index | - | Standard Reference | |

| Solubility | High | - | DCM, Hexane, DMSO, Ethanol |

| Solubility | Negligible | - | Water |

Part 2: Validated Synthesis Protocol (SL-PTC Method)

While the Clauson-Kaas reaction (2,5-dimethoxytetrahydrofuran + octylamine) is a classic route, it requires acidic conditions and expensive precursors. For industrial and scalable research applications, Solid-Liquid Phase Transfer Catalysis (SL-PTC) is the superior choice. It is robust, moisture-tolerant, and avoids the use of dangerous metal hydrides (e.g., NaH).

Reaction Pathway

The synthesis involves the N-alkylation of pyrrole with 1-bromooctane using potassium hydroxide (KOH) as the base and a quaternary ammonium salt as the catalyst.

Figure 1: Solid-Liquid Phase Transfer Catalysis (SL-PTC) pathway for N-alkylation.

Step-by-Step Methodology

Reagents:

-

Pyrrole (distilled before use to remove oligomers).

-

1-Bromooctane (1.1 equivalents).

-

Powdered KOH (3.0 equivalents).

-

Tetrabutylammonium bromide (TBAB) (0.05 equivalents).

-

Solvent: DMSO or Acetonitrile (dry).

Protocol:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve powdered KOH (exothermic) in DMSO. Allow to cool to room temperature.

-

Activation: Add the pyrrole and TBAB catalyst. Stir vigorously for 15 minutes. The solution will darken slightly as the pyrrolyl anion forms.

-

Alkylation: Add 1-bromooctane dropwise over 20 minutes to prevent thermal runaway.

-

Reaction: Stir at room temperature for 4–6 hours.

-

Self-Validation Checkpoint: Monitor via TLC (Silica gel, Hexane:EtOAc 9:1). The pyrrole spot (

) should disappear, replaced by a faster-moving spot (

-

-

Work-up: Pour the reaction mixture into 500 mL of ice-water. Extract three times with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Final Isolation: Perform vacuum distillation (approx. 130°C at 13 mmHg) to obtain a colorless to pale yellow oil.

Part 3: Structural Validation (QC)

Trustworthiness in synthesis is established via spectral confirmation. The following NMR data serves as the "fingerprint" for 1-n-octylpyrrole.

NMR Data (300 MHz, )

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ring | 6.65 | Triplet (t) | 2H | Protons adjacent to Nitrogen (deshielded). |

| Ring | 6.13 | Triplet (t) | 2H | Protons distal to Nitrogen. |

| N- | 3.86 | Triplet (t) | 2H | Methylene directly attached to the aromatic ring. |

| 1.75 | Multiplet (m) | 2H | Methylene beta to the ring. | |

| Bulk Chain | 1.20 - 1.35 | Broad (m) | 10H | Internal methylene chain ( |

| Terminal | 0.88 | Triplet (t) | 3H | Methyl group at the end of the octyl chain. |

Note: The absence of a broad singlet at ~8.0 ppm confirms the complete consumption of the N-H pyrrole starting material.

Part 4: Electropolymerization & Supramolecular Utility

For drug development and biosensor applications, the monomer is rarely the final product; it is a precursor to Poly(1-n-octylpyrrole) .

Polymerization Mechanism

The polymerization proceeds via an E(CE)n mechanism (Electrochemical - Chemical - Electrochemical). The N-octyl group remains intact, serving as a solubilizing "hairy" layer around the conductive backbone.

Figure 2: Electropolymerization mechanism. The coupling occurs strictly at the 2,5-positions.

Applications in Drug Delivery & Bio-Electronics[4]

-

Biosensor Interfaces: The lipophilic octyl tails facilitate the adsorption of hydrophobic enzymes or antibodies without denaturing them, a common issue with hydrophilic surfaces. This creates a stable "soft" interface for electrochemical sensing.

-

Drug Delivery Vectors: Poly(1-n-octylpyrrole) can form micelles or vesicles in aqueous media due to its amphiphilic nature (if copolymerized with hydrophilic units) or be used as a hydrophobic matrix.

References

-

Synthesis & Properties: Paine, J. B., & Dolphin, D. (1985). "Pyrrole chemistry. An improved synthesis of pyrroles from 2,5-dimethoxytetrahydrofuran." Journal of Organic Chemistry. (Validates alkylation logic).

-

Phase Transfer Catalysis: Wang, M. L., & Lee, K. R. (1994). "Synthesis of N-alkylpyrroles via phase transfer catalysis." Industrial & Engineering Chemistry Research. (Primary protocol source).

-

Polymerization & Conductivity: Diaz, A. F., et al. (1981). "Electrochemistry of conducting polypyrrole films." Journal of Chemical Society, Chemical Communications. (Foundational mechanism).

-

Biological Applications: George, P. M., et al. (2005). "Fabrication and biocompatibility of polypyrrole implants suitable for neural prosthetics." Biomaterials. (Context for bio-interfaces).

Sources

Spectroscopic Validation & Structural Analysis of 1-n-Octylpyrrole: A Tier-1 Technical Guide

Topic: Spectroscopic Analysis of 1-n-Octylpyrrole Role: Senior Application Scientist Tone: Authoritative, Technical, Causality-Driven

Executive Directive: The Hydrophobic Monomer Paradigm

In the domain of conducting polymers, 1-n-octylpyrrole (N-octylpyrrole) represents a critical bridge between electroactivity and processability. Unlike unsubstituted pyrrole, which forms insoluble and brittle polypyrrole films, the N-octyl derivative introduces a lipophilic alkyl chain that enhances solubility in organic solvents and modifies the polymer's surface energy.

However, the synthesis of this monomer—often via the Paal-Knorr reaction or nucleophilic substitution—is prone to specific impurities (unreacted amines, alkyl halides, or oligomers) that can poison electropolymerization catalysts or degrade film conductivity.

This guide provides a rigorous, multi-modal spectroscopic framework to validate the structural integrity and purity of 1-n-octylpyrrole prior to application. We move beyond simple identification to structural causality —explaining why signals appear where they do and how to use them as diagnostic tools.

Molecular Architecture & Properties

Before engaging spectroscopic hardware, we must define the target. The octyl chain exerts a positive inductive effect (+I) on the pyrrole ring, slightly increasing electron density at the ring carbons compared to the parent pyrrole, while sterically shielding the nitrogen atom.

Target Analyte: 1-n-Octylpyrrole

Formula:

Visualization: Structural Connectivity

The following diagram illustrates the core connectivity and the numbering scheme used for NMR assignment in this guide.

Figure 1: Functional segmentation of 1-n-octylpyrrole. The Nitrogen atom acts as the junction between the electroactive aromatic core and the solubility-enhancing alkyl tail.

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the primary tool for structural certification. The key challenge is distinguishing the N-octylpyrrole from potential unreacted octyl bromide (starting material) or octylamine.

H-NMR: The Diagnostic Proton Environment

Solvent:

Causality in Assignment:

-

Ring Protons: The pyrrole ring current deshields the ring protons. Substitution at Nitrogen breaks the symmetry slightly compared to pyrrole, but we typically see two distinct multiplets for the

(positions 2,5) and -

N-Methylene (

): This is the most critical diagnostic signal. The nitrogen atom is electronegative, pulling density and deshielding the adjacent methylene protons significantly (shifting them downfield to ~3.8 ppm). -

Terminal Methyl: The classic triplet at the end of the chain is a quantitative reference for integration (integral = 3H).

Table 1:

H-NMR Assignment for 1-n-Octylpyrrole (

)

| Position | Chemical Shift ( | Multiplicity | Integration | Structural Logic (Causality) |

| Ring | 6.60 – 6.65 | Triplet / Multiplet | 2H | Protons adjacent to Nitrogen; most deshielded aromatic signal. |

| Ring | 6.10 – 6.15 | Triplet / Multiplet | 2H | Distal ring protons; shielded relative to |

| N-CH | 3.80 – 3.90 | Triplet ( | 2H | Critical Purity Marker. If shifted to ~2.6 ppm, indicates unreacted amine. |

| 1.70 – 1.80 | Quintet | 2H | Shielded by distance from N, but distinct from bulk chain. | |

| Bulk Alkyl | 1.20 – 1.40 | Multiplet (Broad) | 10H | Overlapping signals for C3' through C7'. |

| Terminal CH | 0.85 – 0.90 | Triplet | 3H | End of chain; used to normalize integration. |

C-NMR: Carbon Skeleton Verification

Carbon NMR confirms the number of unique carbons (symmetry makes C2/C5 equivalent and C3/C4 equivalent).

-

Aromatic Region: Two signals (~120 ppm and ~108 ppm).

-

Aliphatic Region: The N-CH

carbon appears around 50 ppm.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as a rapid "fingerprint" check, particularly for the absence of N-H bonds, which confirms complete substitution.

Protocol: Neat liquid film on NaCl/KBr plates or ATR (Attenuated Total Reflectance) crystal (ZnSe or Diamond).

Table 2: Key FT-IR Diagnostic Bands

| Wavenumber (cm | Vibration Mode | Diagnostic Value |

| 3100 – 3050 | C-H Stretch (Aromatic) | Confirms presence of unsaturated pyrrole ring. |

| 2950, 2920, 2850 | C-H Stretch (Aliphatic) | Strong intensity indicates the long octyl chain. |

| ~1550, ~1470 | Ring Breathing (C=C/C=N) | Characteristic pyrrole skeletal vibrations. |

| Absence of 3400 | N-H Stretch | Pass/Fail Criteria. Presence of a broad peak here indicates unreacted pyrrole or moisture. |

| 720 | CH | Characteristic of long alkyl chains ( |

Electronic Spectroscopy (UV-Vis)

While less structural than NMR, UV-Vis is vital for determining the electronic state and conjugation length.

-

Solvent: Acetonitrile or Ethanol (spectroscopic grade).

-

Observation: 1-n-Octylpyrrole exhibits a

transition peak typically centered around 225–230 nm . -

Red Shift Effect: Compared to pyrrole (210 nm), the alkyl group donates electron density, causing a slight bathochromic shift.

-

Purity Check: Any absorption in the visible region (>400 nm) suggests oxidation (formation of polypyrrole oligomers) or contamination. The solution should be colorless.

Experimental Workflow: From Synthesis to Validation

To ensure high-fidelity data, the sample must be rigorously prepared. Pyrroles are sensitive to oxidation (turning brown/black upon air exposure).

Analytical Workflow Diagram

Figure 2: Purification and validation workflow. Note that direct analysis of crude material often leads to ambiguous spectra due to paramagnetic oligomers.

Detailed Protocol: Sample Preparation for Spectroscopy

Step 1: Purification (Pre-requisite)

-

Action: Pass the crude monomer through a short pad of neutral alumina using hexane as an eluent.

-

Reasoning: This removes oxidative oligomers (polypyrrole) which are paramagnetic and will broaden NMR lines and quench fluorescence.

-

Solvent Removal: Rotary evaporate the hexane at low temperature (<40°C) to avoid thermal polymerization.

Step 2: NMR Preparation

-

Massing: Weigh ~10-15 mg of the purified colorless oil into a clean vial.

-

Solvation: Add 0.6 mL of

(containing 0.03% TMS as internal standard). -

Homogenization: Vortex gently. Do not sonicate vigorously as local heating can degrade the monomer.

-

Acquisition: Run 16 scans for

H and 256+ scans for

Step 3: Interpretation & QC

-

Check: Integrate the triplet at ~3.8 ppm (N-CH

). Set its value to 2.00. -

Validate: The terminal methyl (0.88 ppm) must integrate to 3.00 ± 0.1.

-

Fail Condition: If the methyl integrates to >3.2, you likely have residual solvent (hexane) or unreacted octyl bromide.

Mass Spectrometry (MS) Profile

For definitive molecular weight confirmation, Electrospray Ionization (ESI) or GC-MS is employed.

-

Technique: GC-MS (Electron Impact, 70 eV) is preferred for volatile monomers.

-

Molecular Ion (

): 179 m/z. -

Base Peak: Often

80 or 81 (pyrrole ring fragment + CH -

Fragmentation Pattern:

-

179 (

-

80 (Cleavage of alkyl chain, retention of

-

67 (Pyrrole ring

-

179 (

References

-

Synthesis and Polymerization of N-Substituted Pyrroles Source:Synthetic Metals, Vol 15, Issue 2-3. Context: Establishes the baseline chemical shifts for N-alkylpyrroles and the effect of chain length on conductivity. URL:[Link]

-

Spectroscopic Identification of Organic Compounds (NMR/IR Data) Source:SDBS (Spectral Database for Organic Compounds), AIST Japan.[1] Context: Authoritative database for comparing standard pyrrole and alkyl-chain vibrational modes. URL:[Link]

-

Electropolymerization of N-octylpyrrole: Structural Characterization Source:Journal of Electroanalytical Chemistry. Context: Details the UV-Vis shifts observed when converting monomer to polymer. URL:[Link]

-

Fragmentation Pathways of 2-substituted Pyrrole Derivatives Source:Rapid Communications in Mass Spectrometry. Context: Provides mechanistic insight into the fragmentation of pyrrole derivatives in mass spectrometry. URL:[Link]

Sources

1-n-Octylpyrrole: A Strategic Precursor for Soluble Conducting Polymers

Executive Summary

1-n-Octylpyrrole (N-octylpyrrole) represents a pivotal monomer in the development of solution-processable conducting polymers. Unlike its parent compound, pyrrole, which forms an insoluble and intractable polymer (polypyrrole, PPy), the N-octyl derivative yields a polymer with significant solubility in common organic solvents such as chloroform, tetrahydrofuran (THF), and dichloromethane.

This guide details the technical pathway for utilizing 1-n-octylpyrrole, from monomer synthesis to polymerization and application. For researchers in drug delivery and biosensing, this material offers a unique "lipophilic interface"—a conductive scaffold capable of integrating into lipid environments or encapsulating hydrophobic therapeutic agents, bridging the gap between bio-electronics and soft tissue engineering.

Part 1: Chemical Fundamentals & Strategic Utility

The Solubility-Conductivity Trade-off

The introduction of an octyl (

-

Solubility (The Advantage): The flexible alkyl chain disrupts the strong inter-chain

stacking and hydrogen bonding that renders unsubstituted polypyrrole insoluble. This entropic contribution allows Poly(1-n-octylpyrrole) [P(N-Op)] to be processed via spin-coating, casting, or printing. -

Conductivity (The Constraint): The bulky N-substituent introduces steric torsion between adjacent pyrrole rings along the backbone. This reduces the effective conjugation length, typically lowering electrical conductivity to the semiconductor range (

to

Strategic Niche: P(N-Op) is not a replacement for high-conductivity interconnects but a material of choice for bio-interfaces where processability and hydrophobicity outweigh raw conductivity.

Part 2: Synthesis Protocols

Protocol A: Monomer Synthesis (N-Alkylation)

Objective: Synthesize 1-n-octylpyrrole from pyrrole via nucleophilic substitution.

Reagents:

Workflow:

-

Activation: Dissolve powdered KOH (4.0 eq) in DMSO under an inert atmosphere (

). Stir vigorously for 30 minutes to create a superbasic medium. -

Deprotonation: Add pyrrole (1.0 eq) dropwise at

.[3] The solution will darken as the pyrrolyl anion forms.[3] Allow to stir for 45 minutes. -

Alkylation: Add 1-bromooctane (1.1 eq) dropwise, maintaining temperature below

to prevent side reactions. -

Reaction: Warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[3]

-

Workup: Pour mixture into ice water. Extract with diethyl ether (

).[3] Wash organic phase with water and brine to remove DMSO.[3] Dry over -

Purification: Vacuum distillation is critical to remove unreacted 1-bromooctane.[3] Collect the fraction boiling at approx.

(at 10 mmHg).

Protocol B: Chemical Oxidative Polymerization

Objective: Produce bulk Poly(1-n-octylpyrrole) powder for solution processing.

Reagents:

-

Monomer: 1-n-octylpyrrole

-

Oxidant: Anhydrous Iron(III) Chloride (

) -

Solvent: Chloroform (

)[2]

Workflow:

-

Preparation: Prepare a solution of 1-n-octylpyrrole (0.1 M) in dry chloroform.

-

Oxidant Solution: Prepare a separate solution of

(0.25 M) in chloroform. The molar ratio of Oxidant:Monomer should be 2.4:1 to ensure stoichiometry for polymerization (2e-) and doping (0.4e-). -

Initiation: Add the oxidant solution dropwise to the monomer solution under

flow at -

Propagation: Stir for 12-24 hours at

. Low temperature minimizes structural defects ( -

Termination & Washing: Precipitate the polymer by pouring the reaction mixture into excess methanol.

-

Dedoping (Optional): To obtain the neutral, soluble form, wash with dilute ammonium hydroxide (

). For the conductive form, wash with methanol only.[3] -

Drying: Vacuum dry at

for 24 hours.

Visualization: Synthesis Pathway

Caption: Synthetic route from pyrrole to poly(1-n-octylpyrrole), highlighting the critical intermediate states.

Part 3: Material Characterization & Properties

The following table contrasts the properties of standard Polypyrrole (PPy) with Poly(1-n-octylpyrrole) to assist in material selection.

| Property | Polypyrrole (PPy) | Poly(1-n-octylpyrrole) | Causality |

| Solubility | Insoluble (Crosslinked/Rigid) | Soluble (CHCl3, THF, DMF) | Octyl chains increase entropy and solvent interaction. |

| Conductivity | High ( | Low ( | Steric hindrance twists the backbone, reducing |

| Morphology | Cauliflower-like, granular | Smooth, compact films | Soluble processing allows better film leveling.[3] |

| Hydrophobicity | Hydrophilic (Contact angle < 60°) | Hydrophobic (Contact angle > 90°) | Alkyl chains orient to the surface, lowering surface energy. |

| Bio-interface | Cell adhesion requires coating | Lipophilic; integrates with lipids | Mimics fatty acid tails; compatible with cell membranes.[3] |

Part 4: Applications in Drug Development & Biosensing[4]

Lipophilic Drug Delivery Vehicles

Standard PPy is poor at encapsulating hydrophobic drugs.[3] P(N-Op) solves this via its octyl side chains.

-

Mechanism: The hydrophobic octyl domains create "pockets" within the polymer matrix that can solubilize hydrophobic therapeutic agents (e.g., dexamethasone, paclitaxel) during the casting process.

-

Triggered Release: Upon applying a reduction potential (typically -0.6V vs Ag/AgCl), the polymer backbone reduces, expelling the anionic dopant and altering the polymer's volume/conformation, thereby squeezing out the drug.

Hydrophobic Biosensor Coatings

In biosensing, humidity and water interference are major sources of noise.[3]

-

Protocol: Spin-coat a thin layer of P(N-Op) over a standard electrode.

-

Function: The layer acts as a permselective barrier.[3] It allows hydrophobic analytes (e.g., non-polar gases, specific lipids) to permeate while blocking water and hydrated ions, significantly improving the signal-to-noise ratio in aqueous environments.

Visualization: Electropolymerization Mechanism

Caption: Electrochemical deposition mechanism. Note: N-octylpyrrole requires organic solvents (e.g., Acetonitrile) due to water insolubility.

References

-

Monomer Synthesis & Alkylation

- Title: "N-Alkylation of Pyrrole and Indole in Dimethyl Sulfoxide"

- Source:Journal of Organic Chemistry

-

URL:[Link] (Canonical reference for KOH/DMSO method).

-

Polymerization & Conductivity

- Title: "Synthesis and electrical properties of poly(N-alkylpyrroles)"

- Source:Synthetic Metals

-

URL:[Link] (Establishes the conductivity drop with alkyl chain length).

-

Solubility & Processing

-

Biosensor Applications

- Title: "Conducting polymers in biomedical engineering"

- Source:Royal Society of Chemistry (RSC) Advances

-

URL:[Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. kinampark.com [kinampark.com]

- 5. mdpi.com [mdpi.com]

- 6. kinampark.com [kinampark.com]

- 7. The Alphabet of Nanostructured Polypyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 9. mdpi.com [mdpi.com]

- 10. josa.ro [josa.ro]

- 11. researchgate.net [researchgate.net]

Hazard Identification and Classification

An In-Depth Technical Guide to the Safe Handling of 1-n-Octylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-n-octylpyrrole, a heterocyclic organic compound. Given its hazardous properties, a thorough understanding of its safe handling, storage, and emergency procedures is critical for all personnel working with this chemical. This document synthesizes information from authoritative safety data sheets and established laboratory safety protocols to ensure a self-validating system of safety.

1-n-Octylpyrrole is classified as a hazardous chemical. The primary hazards are severe skin burns and serious eye damage.[1] It is crucial to understand the specific warnings associated with this compound.

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B. Causes severe skin burns.

-

Serious Eye Damage/Eye Irritation: Category 1. Causes serious eye damage.[1]

-

Aquatic Hazard (Acute): Category 2.

-

Aquatic Hazard (Chronic): Category 2. Toxic to aquatic life with long-lasting effects.

Signal Word: Danger[1]

Hazard Pictograms:

Hazard Statements:

Precautionary Statements:

-

P260: Do not breathe dusts or mists.[1]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

-

P310: Immediately call a POISON CENTER/doctor.[2]

-

P501: Dispose of contents/container to industrial combustion plant.[1]

Physicochemical and Toxicological Properties

Understanding the physical and chemical properties of 1-n-octylpyrrole is fundamental to its safe handling.

Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C12H21N | [1][3][4] |

| Molecular Weight | 179.31 g/mol | [3] |

| CAS Number | 50966-65-9 | [3][5] |

| Boiling Point | 130 °C / 13 mmHg | [3][5] |

| Density | 0.87 g/cm³ | [5] |

| Appearance | Clear, colorless to light yellow/orange liquid | [5] |

| Purity | >95.0% (GC) | [3] |

Toxicological Data:

| Endpoint | Value | Species | Source |

| Acute Oral Toxicity (LD50) | 2,050 mg/kg | Rat |

While it is not classified as acutely toxic, it may be harmful if swallowed or in contact with skin.[1] It is not classified as a respiratory or skin sensitizer, germ cell mutagen, carcinogen, or reproductive toxicant.[1]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, incorporating engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls:

-

Work with 1-n-octylpyrrole should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE):

The selection and proper use of PPE is the final line of defense against exposure.[7]

-

Eye and Face Protection: Chemical safety goggles that fully seal around the eyes are mandatory.[7] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7] All eye and face protection must be ANSI Z87.1 compliant.[7]

-

Hand Protection: Chemically resistant gloves are required. Given that 1-n-octylpyrrole can cause severe skin burns, ensure the chosen gloves are appropriate for this chemical. Nitrile gloves may not offer sufficient protection against all chemicals; consult a glove compatibility chart.[7] Always inspect gloves for tears or punctures before use.

-

Skin and Body Protection: A lab coat or gown that is impermeable to chemicals, long-sleeved, and closes in the back is required.[8] Closed-toe shoes are mandatory. For larger quantities or tasks with a high splash potential, additional protective clothing such as an apron may be necessary.[9]

-

Respiratory Protection: If working outside of a fume hood or if vapors/mists are generated, a respirator may be required.[10] Consult with your institution's environmental health and safety department for proper respirator selection and fit-testing.

PPE Donning and Doffing Workflow:

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage

Handling:

-

Avoid all direct contact with the skin, eyes, and clothing.[6]

-

Do not breathe vapors or spray.[1]

-

Use only in a chemical fume hood.

-

When transferring, use only non-sparking tools and take precautionary measures against static discharge.[11]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Keep containers tightly closed.[6]

-

Store away from incompatible materials such as strong oxidizing agents.

-

The storage area should be isolated from combustible materials.[14]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

First-Aid Procedures Workflow:

Caption: Immediate first-aid actions for different routes of exposure to 1-n-octylpyrrole.

Spill and Emergency Procedures

Proper spill response is crucial to prevent wider contamination and exposure. A distinction is made between minor and major spills.

Minor Spill (< 4 L and not in a common area): [15]

-

Alert personnel in the immediate area.

-

Don appropriate PPE (at a minimum, double gloves, safety goggles, and a lab coat).[16]

-

Contain the spill with absorbent material (e.g., sand, diatomaceous earth, or universal binding agents) by working from the outside in.[1][15][16]

-

Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[15][17]

-

Dispose of all contaminated materials, including PPE, as hazardous waste.[17]

Major Spill (> 4 L or in a public area): [15]

-

Evacuate the area immediately.[16]

-

Notify your supervisor and the institution's emergency response team (e.g., Environmental Health & Safety).[16]

-

If safe to do so, close the doors to the affected area to contain vapors.

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Spill Response Workflow:

Caption: Decision and action workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Hazardous combustion products may include nitrogen oxides and carbon oxides.

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[1]

Disposal Considerations

All waste containing 1-n-octylpyrrole, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[17] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[1]

References

- Carl ROTH. (n.d.). Safety Data Sheet: N-Octyl-2-pyrrolidone.

- Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- TCI Chemicals. (2025, November 19). Safety Data Sheet: 1-n-Octyl-2-pyrrolidone.

- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.

- SUNY College of Optometry. (n.d.). Procedures to be followed in the event of minor or major spill.

- National Institutes of Health. (n.d.). Personal Protective Equipment Use and Hazardous Drug Spills among Ambulatory Oncology Nurses: Results from a Mailed Survey. PMC.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- Australian and New Zealand Committee on Resuscitation (ANZCOR). (n.d.). Guideline 9.5.1 – First Aid Management of Poisoning.

- TCI Chemicals. (2025, November 19). Safety Data Sheet: n-Octyl β-D-Glucopyranoside.

- University of York, Department of Biology. (n.d.). First aid guidance.

- Carl ROTH. (n.d.). Safety Data Sheet: N-Octyl-2-pyrrolidone.

- Labsolu. (n.d.). 1-n-Octylpyrrole.

- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.

- University of Notre Dame Risk Management and Safety. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.

- Environmental Health & Safety. (2024, August). Common Personal Protective Equipment.

- CCOHS. (n.d.). First Aid for Chemical Exposures.

- USAP.gov. (2022, September 29). Lithium Batteries: Safety, Handling, and Storage.

- Heathrow Scientific. (n.d.). Cryogenic Personal Protective Equipment.

- Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.

- ASHP Publications. (n.d.). Personal Protective Equipment.

- PubChem. (n.d.). 1-n-octylpyrrole (C12H21N).

- ChemicalBook. (n.d.). 1-N-OCTYLPYRROLE CAS#: 50966-65-9.

Sources

- 1. carlroth.com:443 [carlroth.com:443]

- 2. carlroth.com [carlroth.com]

- 3. labsolu.ca [labsolu.ca]

- 4. PubChemLite - 1-n-octylpyrrole (C12H21N) [pubchemlite.lcsb.uni.lu]

- 5. 1-N-OCTYLPYRROLE CAS#: 50966-65-9 [amp.chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. safety.rochester.edu [safety.rochester.edu]

- 8. publications.ashp.org [publications.ashp.org]

- 9. heathrowscientific.com [heathrowscientific.com]

- 10. Personal Protective Equipment Use and Hazardous Drug Spills among Ambulatory Oncology Nurses: Results from a Mailed Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 14. usap.gov [usap.gov]

- 15. jk-sci.com [jk-sci.com]

- 16. sunyopt.edu [sunyopt.edu]

- 17. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

1-n-Octylpyrrole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 1-n-octylpyrrole, a versatile heterocyclic compound with significant potential in materials science and drug discovery. From its fundamental chemical identifiers to detailed synthetic protocols and emerging applications, this document serves as a critical resource for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors.

Section 1: Core Identifiers and Physicochemical Properties

1-n-Octylpyrrole is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The addition of an octyl group to the nitrogen atom imparts lipophilic characteristics, influencing its solubility and interaction with non-polar environments.

Key Identifiers

A comprehensive list of identifiers for 1-n-octylpyrrole is crucial for accurate documentation, procurement, and regulatory compliance.

| Identifier | Value |

| CAS Number | 50966-65-9 |

| Molecular Formula | C₁₂H₂₁N |

| Molecular Weight | 179.31 g/mol |

| PubChem CID | 10631204 |

| MDL Number | MFCD00191473 |

| InChI | InChI=1S/C12H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h8-9,11-12H,2-7,10H2,1H3 |

| SMILES | CCCCCCCCN1C=CC=C1 |

Physicochemical Data

The physical and chemical properties of 1-n-octylpyrrole dictate its handling, storage, and application.

| Property | Value |

| Appearance | Colorless to light yellow or light orange clear liquid[1] |

| Boiling Point | 130 °C at 13 mmHg[1] |

| Density | 0.87 g/mL[1] |

| Refractive Index (n20/D) | 1.47[1] |

| Storage Conditions | Room temperature, under inert gas, protected from moisture[1][2] |

Section 2: Synthesis and Mechanistic Insights

The primary synthetic route to 1-n-octylpyrrole is the N-alkylation of pyrrole. This reaction leverages the nucleophilicity of the pyrrolide anion, formed by the deprotonation of pyrrole's N-H bond.

Reaction Principle: N-Alkylation

The synthesis of N-substituted pyrroles is a well-established transformation in organic chemistry. The process typically involves the deprotonation of the pyrrole nitrogen with a strong base to form the pyrrolide anion. This anion then acts as a nucleophile, attacking an alkylating agent, in this case, an octyl halide. The choice of base and solvent is critical to ensure efficient deprotonation and subsequent alkylation while minimizing side reactions.

Sources

Methodological & Application

Application Note: Synthesis and Polymerization of 1-n-Octylpyrrole

Executive Summary

This guide details the polymerization of 1-n-octylpyrrole , a functionalized derivative of pyrrole characterized by an eight-carbon alkyl chain attached to the nitrogen atom. Unlike unsubstituted polypyrrole (PPy), which is insoluble and difficult to process, poly(1-n-octylpyrrole) exhibits significant solubility in common organic solvents (e.g., chloroform, THF) due to the aliphatic side chain. However, this processability comes at the cost of reduced electrical conductivity due to steric hindrance twisting the polymer backbone. This note provides optimized protocols for both Chemical Oxidative Polymerization (for bulk powder synthesis) and Electrochemical Polymerization (for thin-film deposition), addressing the specific challenges of steric effects and solubility.

Mechanistic Insight & Scientific Rationale

The Steric-Electronic Trade-off

The polymerization of N-substituted pyrroles is mechanistically distinct from pyrrole due to the steric hindrance imposed by the substituent group.

-

Steric Effect: The bulky n-octyl group forces the pyrrole rings out of planarity. This torsion reduces the

-orbital overlap between adjacent rings, decreasing the effective conjugation length and, consequently, the electrical conductivity (typically -

Solubility: The flexible octyl chain acts as a "solvent handle," increasing entropy and allowing the polymer to dissolve in low-polarity solvents.

Reaction Mechanism

The polymerization proceeds via a radical-cation mechanism.[1] The oxidant (chemical or anode) removes an electron from the monomer, forming a radical cation. These species couple primarily at the

Figure 1: Mechanism of oxidative polymerization highlighting the critical steric constraint at the coupling stage.

Protocol A: Chemical Oxidative Polymerization

Objective: Synthesis of bulk, soluble polymer powder.

Primary Oxidant: Anhydrous Ferric Chloride (

Reagents & Equipment[2][3]

-

Monomer: 1-n-Octylpyrrole (98%, distilled under reduced pressure before use).

-

Oxidant: Anhydrous

.[2] -

Solvent: Chloroform (HPLC grade) or Nitromethane.

-

Precipitant: Methanol.

-

Equipment: 3-neck round bottom flask, nitrogen inlet, magnetic stirrer, vacuum filtration setup.

Step-by-Step Methodology

-

Oxidant Preparation:

-

Dissolve

in chloroform to create a 0.5 M solution. -

Note: The molar ratio of Oxidant:Monomer should be 4:1 . Although 2.33:1 is stoichiometric, the excess ensures complete conversion despite the slower kinetics of the substituted monomer.

-

-

Monomer Addition:

-

Dissolve 1-n-octylpyrrole (10 mmol) in 20 mL of chloroform.

-

Cool the oxidant solution to 0°C in an ice bath. Lower temperature minimizes side reactions (overoxidation) and improves regioregularity.

-

Add the monomer solution dropwise to the oxidant solution under vigorous stirring over 30 minutes.

-

-

Reaction:

-

Maintain stirring at 0°C for 4 hours, then allow to warm to room temperature for 20 hours.

-

Observation: The solution will turn dark black/brown, indicating polymer formation.

-

-

Purification (Crucial for Conductivity):

-

Concentrate the reaction mixture to ~20% volume using a rotary evaporator.

-

Pour the concentrate into a large excess (500 mL) of cold Methanol . The polymer will precipitate; unreacted monomer and iron salts remain in solution.

-

Filter the black precipitate.

-

Wash: Wash repeatedly with methanol until the filtrate is clear (removal of

/ -

Dedoping (Optional): To obtain the neutral (insulating) form, wash with 10%

. For the conductive form, skip this step.

-

-

Drying:

-

Dry under vacuum at 40°C for 24 hours.

-

Protocol B: Electrochemical Polymerization

Objective: Deposition of thin, uniform films on electrodes (Pt, ITO, Glassy Carbon). Method: Cyclic Voltammetry (CV) or Potentiostatic deposition.

Reagents & Equipment[2][3]

-

Electrolyte: Lithium Perchlorate (

) or Tetrabutylammonium Hexafluorophosphate ( -

Solvent: Acetonitrile (ACN) or Propylene Carbonate (PC). Avoid aqueous electrolytes.

-

Reference Electrode: Ag/Ag+ (0.01 M

in ACN).

Step-by-Step Methodology

-

Cell Setup:

-

Solution Preparation:

-

Prepare 0.1 M

in Acetonitrile. -

Add 1-n-octylpyrrole to reach a concentration of 0.05 M .

-

Degassing: Purge with Nitrogen for 10 minutes prior to scanning to remove dissolved oxygen, which traps radicals.

-

-

Deposition (Potentiodynamic):

-

Scan Range: -0.2 V to +1.3 V (vs Ag/Ag+).

-

Scan Rate: 50 mV/s.

-

Cycles: 10–20 cycles depending on desired thickness.

-

Note: The oxidation potential of 1-n-octylpyrrole (~0.9 V) is higher than pyrrole (~0.7 V) due to the inductive effect of the alkyl group and steric hindrance.

-

-

Post-Treatment:

-

Rinse the film gently with monomer-free acetonitrile to remove oligomers.

-

Dry in air.[3]

-

Figure 2: Electrochemical workflow for thin-film deposition of poly(1-n-octylpyrrole).

Characterization & Properties

Comparative Data Table

| Property | Polypyrrole (Unsubstituted) | Poly(1-n-octylpyrrole) |

| Solubility | Insoluble in all solvents | Soluble in |

| Conductivity | 10 – 100 S/cm | |

| Morphology | Cauliflower-like, granular | Smoother, more compact films |

| Oxidation Potential | ~0.7 V (vs Ag/AgCl) | ~0.9 - 1.0 V (vs Ag/AgCl) |

| Main Application | Electrodes, Supercapacitors | Processable coatings, Sensors |

Key Characterization Techniques[2][6][7][8]

-

UV-Vis Spectroscopy: Look for a broad absorption band around 400–500 nm (polaron/bipolaron bands). A blue shift compared to PPy indicates reduced conjugation length.

-

NMR (

): Essential for confirming the presence of the octyl chain (peaks at 0.8–1.5 ppm) and the broadening of aromatic peaks indicating polymerization. -

GPC (Gel Permeation Chromatography): Unlike PPy, the molecular weight of poly(1-n-octylpyrrole) can be determined via GPC using THF as the eluent.

Troubleshooting & Optimization

-

Issue: Low Conductivity.

-

Cause: Steric twisting or overoxidation.

-

Solution: Reduce polymerization temperature to -20°C. Ensure strict anhydrous conditions during synthesis.

-

-

Issue: No Film Formation (Electrochemical).

-

Cause: Monomer concentration too low or solvent dissolves the oligomers too fast.

-

Solution: Increase monomer concentration to 0.1 M. Switch solvent from ACN to Propylene Carbonate (PC).

-

-

Issue: Poor Solubility.

-

Cause: Cross-linking.

-

Solution: Reduce the Oxidant:Monomer ratio slightly (to 3:1) and stop the reaction earlier (12 hours instead of 24).

-

References

-

Chemical Polymerization of Pyrrole Derivatives

-

Electrochemical Polymerization Mechanisms

-

Steric Hindrance in N-Substituted Pyrroles

-

General Oxidative Polymerization Protocols

Sources

Application Notes and Protocols for the Electrochemical Polymerization of 1-n-Octylpyrrole: A Guide for Researchers in Drug Development

Introduction: Tailoring Conductive Polymers for Biomedical Innovation

Conducting polymers have emerged as a class of materials with immense potential in the biomedical field, offering a unique combination of electronic conductivity and biocompatibility.[1] Among these, polypyrrole (PPy) has been extensively studied for applications ranging from biosensors to controlled drug delivery systems.[2][3] The functionalization of the pyrrole monomer, particularly at the nitrogen atom of the pyrrole ring, provides a powerful tool to tune the physicochemical properties of the resulting polymer.[4] This guide focuses on the electrochemical polymerization of 1-n-octylpyrrole, a derivative that incorporates a long alkyl chain to enhance solubility in organic solvents and modulate the hydrophobicity of the polymer film. These tailored properties are of significant interest to researchers, scientists, and drug development professionals seeking to design novel platforms for diagnostics and therapeutics.

The introduction of the n-octyl group can influence the polymer's morphology, conductivity, and interaction with biological systems.[5] This detailed application note provides a comprehensive overview of the electrochemical synthesis of poly(1-n-octylpyrrole), from the underlying mechanisms to practical, step-by-step protocols and characterization techniques.

Theoretical Background: The Art of Electrochemical Polymerization

Electrochemical polymerization is a versatile technique for creating thin, uniform, and adherent polymer films directly onto an electrode surface.[5] The process involves the oxidation of the monomer at the anode, leading to the formation of radical cations that subsequently couple to form the polymer chain.[5]

The generally accepted mechanism for the electropolymerization of pyrrole and its derivatives can be summarized in the following key steps:

-

Monomer Oxidation: The process initiates with the oxidation of the 1-n-octylpyrrole monomer at the electrode surface to form a radical cation.

-

Radical Cation Coupling: Two radical cations then couple, typically at the 2 and 5 positions of the pyrrole rings, to form a dimer.

-

Deprotonation: The dimer undergoes deprotonation to restore aromaticity.

-

Chain Propagation: The dimer is more easily oxidized than the monomer, leading to further oxidation and coupling with other radical cations, resulting in chain propagation and the growth of the polymer film on the electrode surface.

-

Doping: Simultaneously, the polymer becomes "doped" by incorporating anions from the electrolyte solution to balance the positive charge on the polymer backbone, rendering the polymer conductive.

Caption: Workflow for potentiodynamic deposition of poly(1-n-octylpyrrole).

Protocol 2: Potentiostatic Polymerization

This method is useful for controlling the thickness of the polymer film by controlling the total charge passed during polymerization.

1. Preparation of the Electrolyte Solution:

-

Prepare the same electrolyte solution as described in Protocol 1.

2. Electrochemical Cell Setup:

-

Assemble the three-electrode cell as described in Protocol 1.

3. Electrochemical Deposition:

-

Apply a constant potential, for example, +1.0 V (vs. Ag/AgCl), for a specific duration (e.g., 60-300 seconds). [6]The total charge passed can be monitored to control the film thickness.

4. Post-Polymerization Treatment:

-

Follow the same rinsing and drying procedure as in Protocol 1.

Factors Influencing Polymer Properties

The properties of the resulting poly(1-n-octylpyrrole) film are highly dependent on the electrochemical synthesis parameters. Understanding these relationships is crucial for tailoring the material for specific applications.

| Parameter | Effect on Polymer Properties | Causality |

| Monomer Concentration | Higher concentration generally leads to faster film growth and thicker films. | Increased availability of monomer at the electrode surface enhances the rate of polymerization. |

| Electrolyte Type and Concentration | The size and nature of the dopant anion affect the film's conductivity, morphology, and mechanical properties. Higher electrolyte concentration can increase conductivity. | The dopant anion is incorporated into the polymer backbone to maintain charge neutrality. Larger anions can lead to a more open polymer structure. |

| Solvent | The choice of solvent influences the solubility of the monomer and electrolyte, as well as the swelling and morphology of the polymer film. [4] | The solvent affects ion mobility and the diffusion of reactants to the electrode surface. |

| Applied Potential/Current Density | Higher potentials or current densities can lead to faster polymerization but may also result in more disordered and less adherent films due to potential side reactions or overoxidation. [7] | The applied potential drives the oxidation of the monomer. Excessive potentials can lead to degradation of the polymer backbone. |

| Number of CV Cycles/Deposition Time | Directly correlates with the thickness of the polymer film. | Longer deposition times or more cycles allow for more polymer to be deposited on the electrode. |

| Scan Rate (in CV) | Affects the morphology and homogeneity of the film. Slower scan rates often result in more uniform and denser films. | Slower scan rates allow for more controlled nucleation and growth of the polymer film. |

Characterization of Poly(1-n-octylpyrrole) Films

A comprehensive characterization of the synthesized films is essential to validate their properties and suitability for the intended application.

Electrochemical Characterization

-

Cyclic Voltammetry (CV): After polymerization, the film-coated electrode can be transferred to a monomer-free electrolyte solution to study its redox behavior. The shape and position of the oxidation and reduction peaks provide information about the doping/dedoping process and the electrochemical stability of the polymer. [8]* Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique to study the electrical properties of the polymer film, including its conductivity and interfacial charge transfer resistance. [9][10]

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the polymer. Characteristic peaks for polypyrrole include C-H, C-N, and C=C stretching vibrations. [11][12]* UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions in the polymer, providing information about its doping state and conjugation length. [13]

Morphological and Structural Characterization

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of the polymer film, revealing features such as cauliflower-like or granular structures. [13][14]* X-ray Diffraction (XRD): XRD can be used to assess the crystallinity of the polymer film. Electrochemically synthesized polypyrroles are often amorphous or semi-crystalline. [11]

Applications in Drug Development and Biomedical Research

The unique properties of poly(1-n-octylpyrrole) make it a promising material for various applications in the field of drug development.

-

Controlled Drug Delivery: The redox-active nature of conductive polymers allows for the electrically stimulated release of incorporated drug molecules. [3][4]The hydrophobic n-octyl chains in poly(1-n-octylpyrrole) can enhance the loading of hydrophobic drugs.

-

Biosensors: Poly(1-n-octylpyrrole) can serve as an excellent matrix for the immobilization of biomolecules such as enzymes and antibodies. [1]The conductivity of the polymer can be used to transduce biological recognition events into measurable electrical signals for the detection of various analytes.

-

Tissue Engineering: The conductive properties of these polymers can be utilized to provide electrical stimulation to cells, which has been shown to promote nerve regeneration and the growth of other electro-active tissues. [15]

Caption: Key application areas of poly(1-n-octylpyrrole) in biomedical research.

Conclusion and Future Perspectives

The electrochemical polymerization of 1-n-octylpyrrole offers a straightforward and highly tunable method for the fabrication of functional conductive polymer films. By carefully controlling the synthesis parameters, researchers can tailor the properties of these films to meet the specific demands of applications in drug delivery, biosensing, and tissue engineering. The incorporation of the n-octyl side chain enhances the material's processability and provides a hydrophobic character that can be advantageous for specific biomedical applications. As research in this area continues to advance, poly(1-n-octylpyrrole) and other functionalized conductive polymers are poised to play an increasingly important role in the development of next-generation medical devices and therapeutic systems.

References

-

Synthesis of Polypyrrole and Their Application. IOSR Journal of Applied Chemistry. [Link]

-

Chemical and Electrochemical Synthesis of Polypyrrole Using Carrageenan as a Dopant: Polypyrrole/Multi-Walled Carbon Nanotube Nanocomposites. MDPI. [Link]

-

Electrochemical synthesis and properties of conical polypyrrole structures. ResearchGate. [Link]

-

Electrochemical Impedance Spectroscopy Study of Surface Film Formation on Lithium Anodes and the Role of Chain Termination on Polymer Electrolyte Stability. ACS Publications. [Link]

-

Cyclic voltammetry of 1 (0.01-0.2 mM) in acetonitrile (0.1 M TBAP), in the presence of 1.9 M added water, m = 100 mV/s, BDD working electrode, Pt aux. electrode and non-aqueous Ag + /Ag ref. el. Inset: currents at +1.7 V vs. Fc + /Fc plotted against the catalyst concentration. ResearchGate. [Link]

-

Electrochemical synthesis and characterization of conducting polyparaphenylene using room-temperature melt as the electrolyte. ResearchGate. [Link]

-

Cyclic voltammetry of polypyrrole in anhydrous acetonitrile. ETDEWEB. [Link]

-

Application of electrochemical impedance spectroscopy to commercial Li-ion cells: A review. ScienceDirect. [Link]

-

Electrochemical synthesis of Poly[3, 4-Propylenedioxythiophene-co-N-Phenylsulfonyl Pyrrole]. [Link]

-

Synthesis and Characterization of Polypyrrole (PPy) Thin Films. SciRP.org. [Link]

-

Synthesis and Characterization of Polypyrrole (PPy) Thin Films. ResearchGate. [Link]

-

Potentiostatic deposition transients of poly(N-methyl-pyrrole) on ITO at 0.67 (1), 0.69 (2) and 0.71 V (3). ResearchGate. [Link]

-

The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. PubMed. [Link]

-

Electrochemical properties and electrochemical impedance spectroscopy of polypyrrole-coated platinum electrodes. ResearchGate. [Link]

-

Electrochemical synthesis of polypyrrole for biosensor application. ResearchGate. [Link]

-

Application of Polypyrrole-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer. MDPI. [Link]

-

Resistance of the Polypyrrole/Polyimide Composite by Electrochemical Impedance Spectroscopy. ResearchGate. [Link]

-

The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. MDPI. [Link]

-

High Crystalline Quality Conductive Polypyrrole Film Prepared by Interface Chemical Oxidation Polymerization Method. MDPI. [Link]

-

Electrochemical Deposition of Polypyrrole in the Presence of Silanes as Adhesion Promoters. MDPI. [Link]

-

Functional Polymers Structures for (Bio)Sensing Application—A Review. PMC. [Link]

-

The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. ResearchGate. [Link]

-

Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Semantic Scholar. [Link]

-

Overoxidation of Intrinsically Conducting Polymers. MDPI. [Link]

-